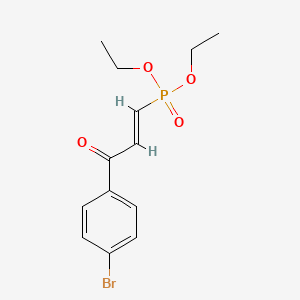
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters. For instance, the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The compound’s bromophenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Dimethyl methylphosphonate
- Bisphosphonates
Uniqueness
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is unique due to its combination of a bromophenyl group and a phosphonate ester. This structural feature imparts distinct reactivity and potential for diverse applications compared to other phosphonates .
Conclusion
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C13H16BrO4P |
|---|---|
Molecular Weight |
347.14 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-diethoxyphosphorylprop-2-en-1-one |
InChI |
InChI=1S/C13H16BrO4P/c1-3-17-19(16,18-4-2)10-9-13(15)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3/b10-9+ |
InChI Key |
DHYOWFFEFPKXAK-MDZDMXLPSA-N |
Isomeric SMILES |
CCOP(=O)(/C=C/C(=O)C1=CC=C(C=C1)Br)OCC |
Canonical SMILES |
CCOP(=O)(C=CC(=O)C1=CC=C(C=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


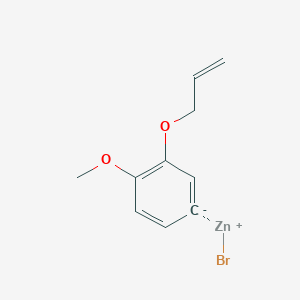
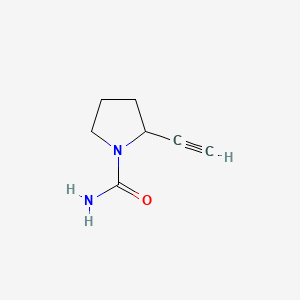
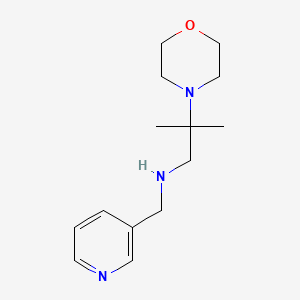
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
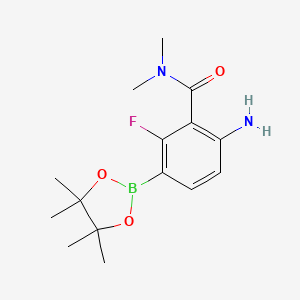
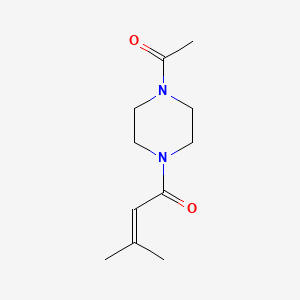
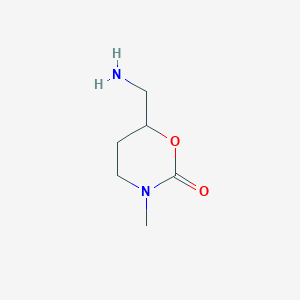
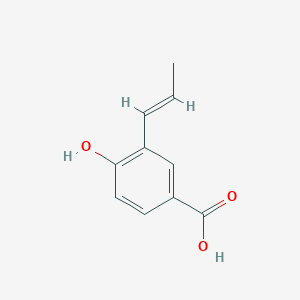
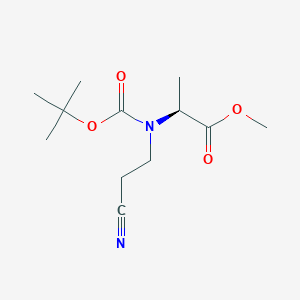
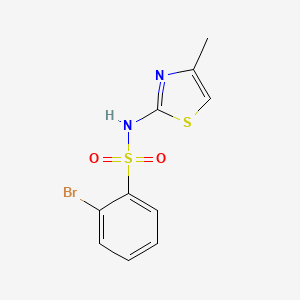
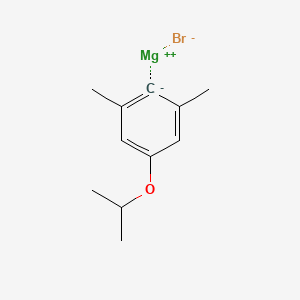
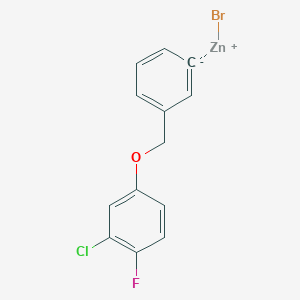
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)

